[1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-yl]methanol
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Overview
Description
[1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-yl]methanol is a synthetic organic compound that features a piperazine ring substituted with a phenyl-oxadiazole moiety and a methanol group. Compounds with such structures are often investigated for their potential pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-yl]methanol typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving nitrile oxides and amidoximes.
Attachment of the phenyl group: This step may involve Suzuki coupling or other palladium-catalyzed cross-coupling reactions.
Introduction of the piperazine ring: This can be done through nucleophilic substitution reactions.
Addition of the methanol group: This step might involve reduction reactions or Grignard reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the oxadiazole ring or the phenyl group, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanol group could yield formaldehyde or formic acid, while substitution reactions could introduce various alkyl or acyl groups to the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, [1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as antimicrobial agents, anticancer drugs, and neuroprotective agents. Research may focus on its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specialized properties.
Mechanism of Action
The mechanism of action of [1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-yl]methanol would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could induce apoptosis or inhibit cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Phenylethyl)piperazin-2-yl]methanol: Similar structure but with an ethyl linker instead of the oxadiazole ring.
[1-(3-Phenylpropyl)piperazin-2-yl]methanol: Similar structure but with a propyl linker.
[1-(3-Phenyl-1,2,4-triazol-5-yl)methyl]piperazin-2-yl]methanol: Similar structure but with a triazole ring instead of the oxadiazole ring.
Uniqueness
The presence of the 1,2,4-oxadiazole ring in [1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-yl]methanol may confer unique properties, such as enhanced stability, specific biological activity, or improved pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-10-12-8-15-6-7-18(12)9-13-16-14(17-20-13)11-4-2-1-3-5-11/h1-5,12,15,19H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCDAEPYFMCRNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)CC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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